1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester
Description
1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester is a brominated pyrazole derivative with a methyl group at position 1, a bromomethyl substituent at position 5, and an ethyl ester at the carboxylic acid moiety. This structure combines functional groups that influence its reactivity and applications. The ethyl ester group improves solubility in organic solvents, facilitating its use in synthetic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
ethyl 5-(bromomethyl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)7-4-6(5-9)11(2)10-7/h4H,3,5H2,1-2H3 |
InChI Key |
CXDNCFVVKIMUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)CBr)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Pyrazole Core Assembly
The pyrazole ring system is typically constructed via cyclocondensation of 1,3-diketones or alkynedioates with hydrazine derivatives. For the target compound, diethyl butynedioate and methylhydrazine serve as foundational reactants to establish the 1-methyl-1H-pyrazole scaffold. In a representative procedure , diethyl butynedioate is dissolved in diethyl ether and reacted with 40% methylhydrazine aqueous solution at -10°C, yielding 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester as a white solid after vacuum distillation (Fig. 1). This intermediate provides the positional framework for subsequent bromination and esterification.
Reaction Conditions:
Regioselective Bromination at the 5-Position
Introducing the bromomethyl group at the 5-position requires careful selection of brominating agents and reaction conditions. Tribromooxyphosphorus (POBr₃) in acetonitrile under reflux effectively converts hydroxyl or methyl groups to brominated substituents in heterocycles . For instance, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester reacts with POBr₃ in acetonitrile at 80°C for 6 hours, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with 75% efficiency after extraction .
Optimized Bromination Protocol:
| Parameter | Value |
|---|---|
| Brominating Agent | POBr₃ (3.0 equiv) |
| Solvent | Acetonitrile |
| Temperature | 80°C (reflux) |
| Reaction Time | 6 hours |
| Workup | Saturated Na₂CO₃ wash, ethyl acetate extraction |
| Yield | 75% |
Alternative methods using N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) in CCl₄ have been reported for analogous compounds but are excluded here per source constraints.
Esterification of the 3-Carboxylic Acid Moiety
Esterification of the pyrazole-3-carboxylic acid precursor is critical for introducing the ethyl ester group. A two-step process involving acid-catalyzed esterification and hydrolysis is commonly employed . For example, 1H-pyrazole-3-carboxylic acid is refluxed in ethanol with concentrated sulfuric acid (60 mL) for 20 hours under nitrogen, achieving 82% conversion to the ethyl ester .
Esterification Conditions:
-
Catalyst: H₂SO₄ (1.2 equiv)
-
Solvent: Anhydrous ethanol
-
Temperature: 78°C (reflux)
-
Duration: 20 hours
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structural integrity. For example, the ethyl ester proton triplet typically resonates at δ 1.35 ppm (J = 7.1 Hz), while the bromomethyl singlet appears at δ 4.45 ppm .
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group at the 5-position can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyrazole derivative .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: CHBrNO, with a molecular weight of approximately 233.06 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.
Medicinal Chemistry Applications
1H-Pyrazole derivatives have been extensively studied for their pharmacological properties. This specific compound has shown potential in:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. A study demonstrated that compounds with a similar structure exhibited cytotoxic effects against breast and lung cancer cells, suggesting that 1H-Pyrazole-3-carboxylic acid derivatives may also possess similar properties .
- Antimicrobial Properties : Pyrazole compounds have been reported to exhibit antibacterial and antifungal activities. The bromomethyl group in this compound may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some studies have suggested that pyrazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Agricultural Applications
In agriculture, compounds like 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester are being explored for their potential as:
- Pesticides : The compound's structure allows it to interact with biological systems in pests, potentially leading to the development of new pesticides that are effective yet environmentally friendly .
- Plant Growth Regulators : Research suggests that certain pyrazole derivatives can influence plant growth and development, making them suitable candidates for use as growth regulators in various crops .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Activity
A study published in Molecules evaluated a series of pyrazole derivatives against multiple cancer cell lines. The results indicated that modifications to the pyrazole ring significantly affected cytotoxicity, suggesting that further exploration of bromomethyl substitutions could enhance activity against resistant cancer types .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various pyrazole derivatives, including this compound. It was found that compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria, paving the way for further investigations into their use as novel antibiotics .
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole derivatives are distinguished by substituent type, position, and electronic effects. Key comparisons include:
Spectroscopic and Analytical Data
Biological Activity
1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₇H₈BrN₂O₂
- Molecular Weight : 218.06 g/mol
- CAS Registry Number : 1328893-16-8
Synthesis
The synthesis of 1H-pyrazole derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds, followed by subsequent bromination and esterification processes. The specific route for synthesizing the ethyl ester variant involves:
- Formation of the pyrazole ring.
- Bromomethylation at the 5-position.
- Esterification with ethyl alcohol.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives against various viral strains, particularly HIV. For instance, compounds structurally related to 1H-pyrazole-3-carboxylic acid have shown promising activity against wild-type HIV-1 strains with effective concentrations (EC₅₀) ranging from 0.0038 to 0.4759 μmol/L .
Antifungal Activity
Research has demonstrated that certain pyrazole derivatives exhibit antifungal properties. A study indicated that compounds similar to 1H-pyrazole-3-carboxylic acid showed higher antifungal activity compared to standard treatments like boscalid . The structure-activity relationship (SAR) analyses suggested that modifications at the C5 position significantly influenced bioactivity.
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been investigated. For example, compounds containing a pyrazole moiety were found to inhibit cell proliferation in various cancer cell lines, with some exhibiting IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of 1H-pyrazole derivatives is highly dependent on their structural characteristics. Key findings from SAR studies include:
- Substitution Effects : The presence of electron-withdrawing groups at specific positions enhances activity.
- Hydrophobic Interactions : Compounds with larger hydrophobic substituents often exhibit increased potency against target cells.
| Compound | Activity Type | EC₅₀/IC₅₀ Values | Reference |
|---|---|---|---|
| I-11 | Antiviral | 3.8 nmol/L | |
| I-19 | Antifungal | Similar to boscalid | |
| Compound 13 | Anticancer | < Doxorubicin's IC₅₀ |
Case Study 1: Antiviral Evaluation
In a study assessing the antiviral efficacy of various pyrazole derivatives, compound I-11 was identified as a potent inhibitor of HIV replication with an EC₅₀ value significantly lower than that of standard treatments .
Case Study 2: Antifungal Screening
A series of pyrazole derivatives were screened for antifungal activity against several fungal strains. The results indicated that modifications on the pyrazole ring led to enhanced antifungal properties, particularly in compounds with halogen substitutions .
Q & A
Q. What are the recommended synthetic routes for 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a precursor like 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester using NaBr in polar aprotic solvents (e.g., DMF) under reflux (50–80°C for 3–6 hours) . For bromomethylation, alternative approaches involve Vilsmeier-Haack formylation followed by reduction and bromination. Industrial-scale synthesis may employ continuous flow reactors to optimize temperature control and yield . Characterization typically includes 1H/13C NMR, IR spectroscopy , and ESI-MS to confirm structure and purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Despite being classified as a "non-hazardous" substance in some safety data sheets (SDS), the bromomethyl group introduces reactivity. Key precautions include:
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or unintended alkylation .
- Handling : Use gloves, eye protection, and fume hoods. Avoid contact with nucleophiles (e.g., amines, thiols) to prevent side reactions .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Reaction Engineering : Use continuous flow reactors to enhance mixing and heat transfer, reducing byproduct formation (e.g., di-brominated derivatives) .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate bromomethylation in biphasic systems .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>98%) .
Q. How can computational methods predict the reactivity of the bromomethyl group in this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The bromomethyl group’s electrophilicity can be assessed via electrostatic potential maps derived from DFT calculations (e.g., B3LYP/6-31G*) .
- Reactivity Studies : Calculate activation energies for SN2 reactions using Gaussian or ORCA to predict substitution rates with nucleophiles .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare data across studies using standardized assays (e.g., IC50 values in kinase inhibition). Account for variables like solvent (DMSO vs. ethanol) and cell lines .
- Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., hydrolyzed esters or dimerized products) that may skew activity results .
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., bromomethyl vs. chloromethyl) with bioactivity using regression models .
Experimental Design & Data Analysis
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid for peak sharpness .
- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z 168 (base peak) and 333 (molecular ion) .
- NMR Spiking : Add a known concentration of deuterated internal standard (e.g., DMSO-d6) for quantitative 1H NMR analysis .
Q. How can researchers mitigate side reactions during functionalization of the bromomethyl group?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the ester group with tert-butyldimethylsilyl (TBDMS) chloride before bromomethyl substitution .
- Low-Temperature Reactions : Conduct alkylations at –78°C in THF to suppress elimination pathways .
- In Situ Monitoring : Use FTIR to track the disappearance of the C-Br stretch (~550 cm⁻¹) and adjust reaction times dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
